molecular formula C24H34O5 B1231251 依普洛斯特 CAS No. 90693-76-8

依普洛斯特

货号 B1231251
CAS 编号: 90693-76-8
分子量: 402.5 g/mol
InChI 键: MAUUNYHAXGTMMQ-AMXXQSRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eptaloprost is an advanced synthetic prostaglandin analog that has been developed to treat glaucoma. It is a member of the prostaglandin analog family, a class of drugs that are used to lower intraocular pressure (IOP) by increasing outflow of aqueous humor. Eptaloprost is the first prostaglandin analog to be approved by the US Food and Drug Administration (FDA) for the treatment of glaucoma. It has been found to be effective in reducing IOP in glaucoma patients, and is well tolerated with minimal side effects.

科学研究应用

1. 生物活化和药代动力学

依普洛斯特是一种前列环素类似物,旨在通过β-氧化活化为西卡前列素,在持续递送前列环素类似物活性方面提供潜在优势。Hildebrand (1993) 的一项研究重点关注了依普洛斯特在大鼠、猴子和人类中的药代动力学,揭示了它在所有物种中都能完全快速吸收。然而,与直接施用西卡前列素相比,西卡前列素的生物利用剂量分数较低,表明可能需要更复杂的药物前体概念来实现西卡前列素的持久血浆水平 (Hildebrand, 1993)

2. 在肿瘤模型中的抗转移潜力

Schneider 等人 (1991) 研究了依普洛斯特在 Cop 大鼠的 R 3327 MAT Lu 前列腺癌中的抗转移潜力。结果显示肺转移灶显着减少,表明依普洛斯特在自发转移性肿瘤模型中具有显着的抗转移活性,值得进一步研究 (Schneider 等人,1991)

3. 药代动力学数据的物种间外推

Hildebrand (1994) 的另一项研究对依普洛斯特等前列环素类似物的药代动力学数据进行了物种间外推。这项研究显示,独立于模型的药代动力学数据依赖于物种体重,表明包括依普洛斯特在内的这些化合物的分布特征是可以预测的,为药理学和毒理学中的动物研究提供了依据 (Hildebrand, 1994)

属性

IUPAC Name

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUUNYHAXGTMMQ-AMXXQSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869060
Record name Eptaloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptaloprost

CAS RN

90693-76-8
Record name Eptaloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptaloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTALOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptaloprost
Reactant of Route 2
Eptaloprost
Reactant of Route 3
Reactant of Route 3
Eptaloprost
Reactant of Route 4
Eptaloprost
Reactant of Route 5
Eptaloprost
Reactant of Route 6
Eptaloprost

Q & A

Q1: What is the mechanism of action of Eptaloprost and how does it impact tumor metastasis?

A1: Eptaloprost is a prostacyclin analog that exhibits anti-metastatic properties. It achieves this by interfering with the interaction between tumor cells and platelets, a crucial step in the metastatic cascade. [, ] Specifically, Eptaloprost inhibits the adhesion of tumor cells to platelets and prevents the resulting aggregates from adhering to the endothelial lining of blood vessels. [] This inhibition reduces the ability of tumor cells to escape the primary tumor site and establish distant metastases.

Q2: What evidence exists for the anti-metastatic activity of Eptaloprost in preclinical models?

A2: Research using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in rats demonstrated the significant antimetastatic activity of Eptaloprost. [] In this study, Eptaloprost administered via subcutaneous mini pumps (0.1 µg/kg/min) for 33 days significantly reduced the number of visible lung metastases without impacting the growth of the primary tumor. [] Oral administration of Eptaloprost (0.1 and 0.5 mg/kg daily) also led to a significant reduction in lung metastases. []

Q3: Can Eptaloprost be synthesized, and are there strategies for developing analogs?

A3: Yes, Eptaloprost can be synthesized. A total asymmetric synthesis route utilizing cis-bicyclo[3.3.0]octane-2,5-dione as a starting material has been established. [] This synthetic route, which features a stereoselective deprotonation step using a chiral lithium amide base, also allows for the synthesis of other prostacyclin analogs like cicaprost. [] This flexibility suggests potential for developing further side-chain modified analogs of Eptaloprost.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。